

Fenticonazole nitrate anti-diabetic activity validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

Cat. No.: S527918

Get Quote

PPAR γ Modulatory Activity of Fenticonazole Nitrate

The anti-diabetic potential of **Fenticonazole Nitrate** (FN) stems from its identification as a novel modulator of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key target for improving insulin sensitivity [1] [2]. The table below summarizes the core experimental findings validating this activity.

Aspect	Experimental Findings on Fenticonazole Nitrate
Primary Mechanism	Selective PPAR γ modulator (partial agonist); inhibits CDK5-mediated PPAR γ Ser273 phosphorylation [1] [2].
Binding Affinity	Potent binding to PPAR γ ligand-binding domain (LBD), forming a unique hydrogen-bonding network with Cys285, Tyr327, and Ser342 [1] [2].
Transcriptional Activity	Weak partial agonism; does not fully activate the AF-2 helix like full agonists (e.g., Rosiglitazone) [1] [2].
Gene Expression	Selectively activates insulin-sensitizing genes (Adiponectin, GLUT4); does not upregulate key adipogenic genes (CD36, aP2, FASN, etc.) [1] [2].

Aspect	Experimental Findings on Fenticonazole Nitrate
In Vivo Efficacy	Significantly improved glucose tolerance, enhanced insulin sensitivity, and demonstrated anti-NAFLD (non-alcoholic fatty liver disease) effects in animal models [1] [2].
Adverse Effects	Did not lead to significant weight gain or fluid retention, side effects commonly associated with TZD drugs [1] [2].

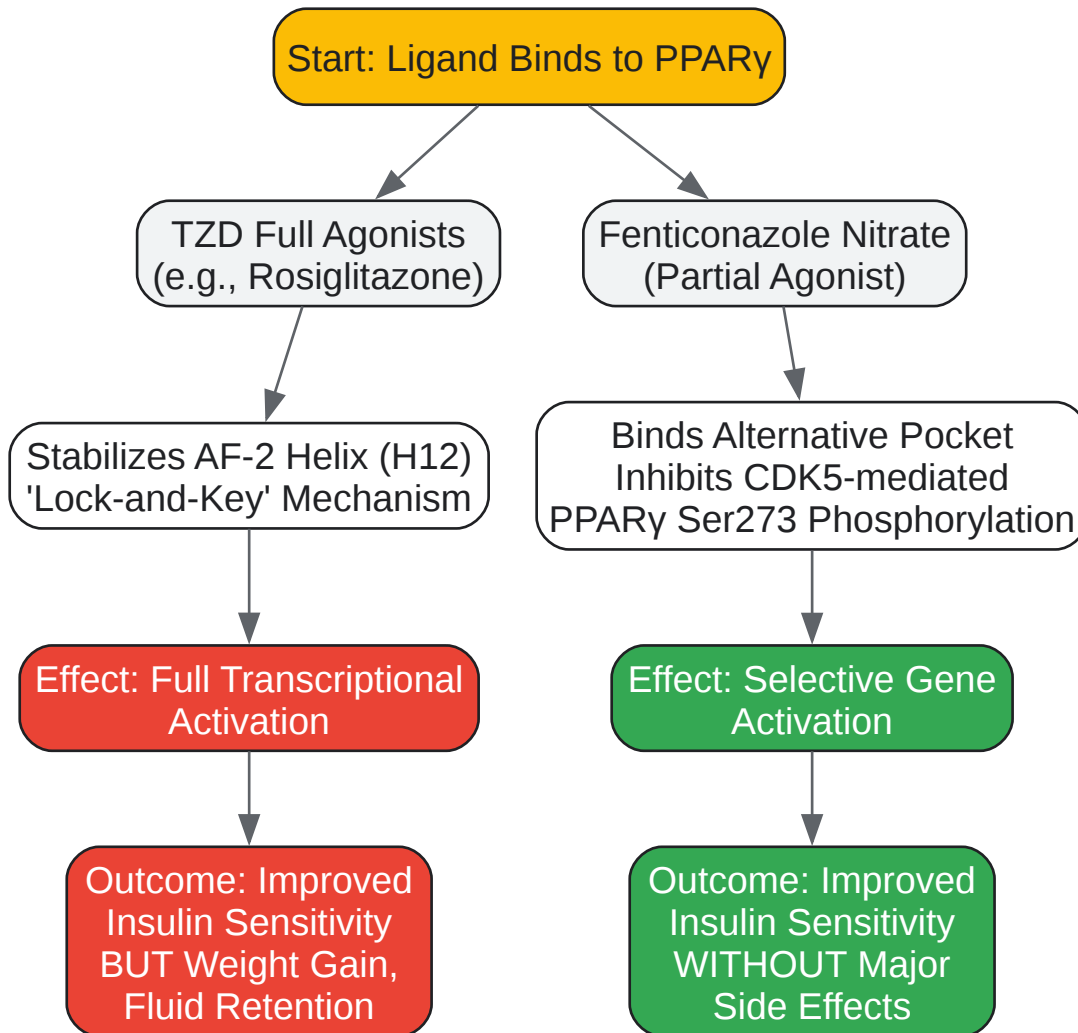
Detailed Experimental Protocols

For the key experiments cited above, the methodologies were as follows:

- **TR-FRET Competitive Binding Assay:** This assay was used to quantify FN's binding affinity for PPAR γ . The methodology involved using a LanthaScreen TR-FRET PPAR γ competitive binding assay kit. The experiment measured FN's ability to displace a fluorescently labeled tracer ligand from the PPAR γ LBD, allowing for the calculation of its inhibitory concentration (IC₅₀) and binding affinity (K_i) [2].
- **Cell-Based Transcription Assay:** To evaluate FN's activity as a partial agonist, a dual-luciferase reporter assay system was employed. Researchers co-transfected cells with a plasmid containing the PPAR γ ligand-binding domain and a reporter plasmid (PPRE-luc) containing a firefly luciferase gene under the control of a PPAR γ response element. The cells were then treated with FN, and its transcriptional activity was measured by luciferase activity and compared to full agonists like Rosiglitazone [2].
- **Animal Studies for In Vivo Efficacy:** The anti-diabetic effects of FN were validated in mouse models of type 2 diabetes. The key procedures included:
 - **Intraperitoneal Glucose Tolerance Tests (iPGTT):** Mice were fasted and then injected with glucose. Blood glucose levels were measured at various time points after injection to assess how effectively FN improved the animals' ability to clear glucose from their bloodstream [2].
 - **Biochemical Analysis:** After the treatment period, animal tissues (e.g., white adipose tissue, liver) were collected. Gene expression levels of markers like Adiponectin and GLUT4 were analyzed to confirm the selective modulation observed in vitro [2].

Mechanism of Action: Fenticonazole Nitrate vs. Traditional TZDs

The following diagram illustrates the key mechanistic difference between FN and full agonists, which underlies its improved safety profile.



[Click to download full resolution via product page](#)

Research Context and Comparison

- **Novelty and Current Status:** The discovery of FN's anti-diabetic activity is a prime example of **drug repurposing via structure-based virtual screening** [2]. It was identified as a hit compound from a library of existing drugs. While the initial biological validation is compelling, the research represents the early discovery phase. Further pre-clinical and clinical studies are necessary to fully establish its efficacy and safety as an anti-diabetic agent.
- **Therapeutic Advantage:** The primary advantage of FN over traditional TZDs lies in its **dissociation of efficacy from side effects**. By acting as a partial agonist that blocks Ser273 phosphorylation

without strongly inducing adipogenic genes, it achieves insulin sensitization while avoiding the weight gain and fluid retention linked to the full transcriptional program of TZDs [1] [2]. This aligns with the goals of developing Safer PPAR γ Modulators (SPPAR γ Ms) [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Identification of the anti-fungal drug fenticonazole nitrate as ... [pubmed.ncbi.nlm.nih.gov]
2. Identification of the anti-fungal drug fenticonazole nitrate as ... [sciencedirect.com]
3. Discovery of a novel binding pocket in PPAR γ for partial ... [frontiersin.org]
4. Flavokawain B is an effective natural peroxisome ... [sciencedirect.com]

To cite this document: Smolecule. [Fenticonazole nitrate anti-diabetic activity validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527918#fenticonazole-nitrate-anti-diabetic-activity-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com